5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole
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Overview
Description
5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl azide with a methyl-substituted phosphine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazaphosphole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted triazaphospholes, and reduced phosphine derivatives.
Scientific Research Applications
5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-methyl-2H-1,2,3-triazole
- 5-Benzyl-2-methyl-2H-1,2,4-triazole
- 5-Benzyl-2-methyl-2H-1,3,4-oxadiazole
Uniqueness
5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole is unique due to the presence of a phosphorus atom in its ring structure, which imparts distinct chemical properties compared to other triazole and oxadiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61821-62-3 |
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Molecular Formula |
C9H10N3P |
Molecular Weight |
191.17 g/mol |
IUPAC Name |
5-benzyl-2-methyl-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C9H10N3P/c1-12-10-9(11-13-12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
XNEHJYHMRYGRMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=P1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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